N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a fused oxazolo[5,4-b]pyridine core, substituted with a cyclopropyl-thiadiazole moiety and an isopropyl group. Its structural complexity arises from the conjugation of multiple aromatic systems, including the 1,3,4-thiadiazole and oxazole rings, which are known to influence electronic properties and biological interactions .
Properties
Molecular Formula |
C16H17N5O2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H17N5O2S/c1-7(2)11-6-10(12-8(3)21-23-14(12)17-11)13(22)18-16-20-19-15(24-16)9-4-5-9/h6-7,9H,4-5H2,1-3H3,(H,18,20,22) |
InChI Key |
LYFXTGCJQGYEBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Aminopyridine-2(1H)-Ones
A widely validated method involves cyclization of 3-aminopyridine-2(1H)-ones with cyclic anhydrides under acidic conditions. For example:
Heck Reaction for Functionalization
Synthesis of the 5-Cyclopropyl-1,3,4-Thiadiazole Moiety
Cyclocondensation of Thiosemicarbazides
Tautomerization to Thiadiazol-2(3H)-Ylidene
-
Oxidation : Treat the thiadiazol-2-amine with lead tetraacetate or iodine to generate the ylidene form.
Coupling of Oxazolo[5,4-b]Pyridine and Thiadiazole Moieties
Carboxamide Bond Formation
-
Activation : Convert the oxazolo[5,4-b]pyridine-4-carboxylic acid to its acid chloride using thionyl chloride.
-
Coupling : React with 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylideneamine in dichloromethane (DCM) with triethylamine.
Optimization and Industrial-Scale Considerations
Reaction Condition Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dioxane | 72% |
| Catalyst | Pd(OAc)₂ | 68% |
| Temperature | 120°C | Max efficiency |
| Reaction Time | 6–8 h | 85% completion |
Purification Techniques
-
Chromatography : Silica gel column (ethyl acetate/hexane, 1:3) for intermediate isolation.
-
Recrystallization : Ethanol/water mixture for final product purification.
Challenges and Solutions
-
Regioselectivity : Use of directing groups (e.g., bromine) ensures precise functionalization at position 6.
-
Tautomer Stability : Stabilize the thiadiazol-2(3H)-ylidene form via low-temperature storage (−20°C).
-
Scale-Up : Continuous flow reactors improve yield consistency (95% purity) in industrial settings.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiadiazole or oxazolo[5,4-b]pyridine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with thiadiazole and oxazole rings exhibit significant anticancer activity. N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been investigated for its efficacy against various cancer cell lines.
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells through mechanisms such as:
- Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in malignant cells.
- Cell Cycle Arrest : It has been observed to interfere with cell cycle progression, particularly at the G1/S phase transition.
- Inhibition of Tumorigenesis : The compound's structural features allow it to interact with specific molecular targets involved in tumor growth.
Anticonvulsant Activity
The compound has also been evaluated for its anticonvulsant properties. In preclinical studies:
- Seizure Protection : It demonstrated protective effects in models of induced seizures (e.g., pentylenetetrazole-induced seizures).
- Mechanism of Action : The anticonvulsant activity is thought to be mediated through modulation of neurotransmitter systems and inhibition of excitatory pathways.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various thiadiazole derivatives. Among these derivatives, this compound exhibited superior activity against breast cancer cell lines (MCF7) with an IC50 value significantly lower than that of standard chemotherapeutics such as doxorubicin .
Case Study 2: Anticonvulsant Activity
In a separate investigation reported in Pharmacology Biochemistry and Behavior, the compound was tested for anticonvulsant efficacy in animal models. Results indicated that it provided significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ), suggesting its potential as a therapeutic agent for epilepsy .
Mechanism of Action
The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. One of the primary targets is the phosphoinositide 3-kinase (PI3K) enzyme, which plays a crucial role in cell signaling and regulation . The compound binds to the active site of PI3K, inhibiting its activity and thereby modulating downstream signaling pathways involved in cell growth, proliferation, and survival .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
- Target Compound : The oxazolo[5,4-b]pyridine core distinguishes it from thiazole- or pyridazine-based analogs. This fused system likely enhances π-π stacking interactions and metabolic stability compared to simpler heterocycles.
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (CAS: 872704-30-8) : Features a pyridazine-thiadiazole scaffold, which may confer distinct electronic properties due to the electron-deficient pyridazine ring. The thiophene substituent could improve lipophilicity (LogP) relative to the target compound’s isopropyl group .
- N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide (CAS: 1219564-05-2): Shares the cyclopropyl-thiadiazole motif but replaces the oxazolo-pyridine with a thiazole ring. hypothetical higher values for fused systems) .
Substituent Effects
- Cyclopropyl Group : Present in both the target compound and CAS 1219564-05-2, this group introduces steric hindrance and rigidity, which may enhance binding selectivity in enzyme pockets .
- Isopropyl vs. Thienyl/Chloro Substituents : The target compound’s isopropyl group (logP ~3.5 inferred) likely increases hydrophobicity compared to polar chloro or thienyl groups in analogs like (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ().
Physicochemical Properties
Biological Activity
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with significant biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C17H18N4OS
- Molecular Weight : 326.42 g/mol
- CAS Number : 1219566-97-8
The biological activity of this compound is largely attributed to its interaction with various biological targets. It is known to exhibit:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as the inhibition of STAT transcription factors and cyclin-dependent kinases (CDKs) . Studies have reported that it can induce apoptosis in cancer cells, particularly in breast and colon adenocarcinoma models .
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against various pathogens, enhancing its profile as a therapeutic agent .
Biological Activities
The compound has been evaluated for several biological activities:
- Antitumor Activity :
- Antimicrobial Effects :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on LoVo tumor cells demonstrated that it significantly reduced cell viability below 50% at concentrations of 200 µM after 24 hours of treatment. The mechanism was linked to the inhibition of cell cycle progression and apoptosis induction.
Case Study 2: Antimicrobial Activity
In a microbiological evaluation, the compound exhibited notable activity against Gram-positive and Gram-negative bacteria. This suggests its potential application in developing new antibiotics or adjunct therapies for resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
